(4-Aminobut-2-YN-1-YL)(benzyl)methylamine
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Overview
Description
(4-Aminobut-2-YN-1-YL)(benzyl)methylamine is a chemical compound with the molecular formula C₁₂H₁₆N₂. It is characterized by the presence of an alkyne group, an amine group, and a benzyl group. This compound is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobut-2-YN-1-YL)(benzyl)methylamine typically involves the reaction of benzylamine with propargyl bromide under basic conditions to form the intermediate (benzyl)(prop-2-yn-1-yl)amine. This intermediate is then subjected to reductive amination with formaldehyde and a suitable reducing agent such as sodium borohydride (NaBH₄) to yield the final product .
Industrial Production Methods
the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production if needed .
Chemical Reactions Analysis
Types of Reactions
(4-Aminobut-2-YN-1-YL)(benzyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of N-substituted amines.
Scientific Research Applications
(4-Aminobut-2-YN-1-YL)(benzyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Aminobut-2-YN-1-YL)(benzyl)methylamine involves its interaction with various molecular targets, including enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- (4-Aminobut-2-YN-1-YL)(phenyl)methylamine
- (4-Aminobut-2-YN-1-YL)(ethyl)methylamine
- (4-Aminobut-2-YN-1-YL)(propyl)methylamine
Uniqueness
(4-Aminobut-2-YN-1-YL)(benzyl)methylamine is unique due to the presence of both an alkyne and a benzyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and development .
Properties
Molecular Formula |
C12H16N2 |
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Molecular Weight |
188.27 g/mol |
IUPAC Name |
N'-benzyl-N'-methylbut-2-yne-1,4-diamine |
InChI |
InChI=1S/C12H16N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,9-11,13H2,1H3 |
InChI Key |
OUCCNZVLAMGCDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#CCN)CC1=CC=CC=C1 |
Origin of Product |
United States |
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